Tert-butyl 4-(3-aminopyridin-4-YL)piperazine-1-carboxylate
Description
Tert-butyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate is a piperazine-based compound functionalized with a tert-butoxycarbonyl (Boc) protecting group and a 3-aminopyridin-4-yl substituent. This scaffold is widely used in medicinal chemistry as a building block for drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and other bioactive molecules . The Boc group enhances solubility and stability during synthetic processes, while the 3-aminopyridine moiety provides a site for further functionalization or interaction with biological targets. Its molecular formula is C₁₄H₂₁N₅O₂, with a molecular weight of 291.36 g/mol .
Properties
IUPAC Name |
tert-butyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-4-5-16-10-11(12)15/h4-5,10H,6-9,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZANZXFYGCOGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=NC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656070 | |
| Record name | tert-Butyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023298-54-5 | |
| Record name | tert-Butyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate typically involves the following steps:
Nucleophilic Substitution: Starting with 5-bromo-2-nitropyridine and piperazine, a nucleophilic substitution reaction is carried out in a mixed solvent of alcohol and water, using an acid catalyst.
Catalytic Hydrogenation: The nitro group is reduced to an amine using catalytic hydrogenation, often with palladium on carbon (Pd/C) as the catalyst.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for higher yield and purity. The process involves:
Nucleophilic Substitution: Using high-purity reagents and controlled reaction conditions to ensure complete conversion.
Protection and Reduction: Employing efficient protection and reduction steps to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using Pd/C or chemical reduction with sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
The compound Tert-butyl 4-(3-aminopyridin-4-YL)piperazine-1-carboxylate is of significant interest in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and insights from verified sources.
Basic Information
- Molecular Formula : C₁₄H₂₂N₄O₂
- Average Mass : 278.356 g/mol
- Monoisotopic Mass : 278.174276 g/mol
Structure
The structure of this compound includes a piperazine ring substituted with an aminopyridine moiety, which is critical for its biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Antidepressant Activity
Studies have shown that derivatives of piperazine compounds exhibit antidepressant-like effects in animal models. The incorporation of the aminopyridine group may enhance serotonin receptor affinity, making it a candidate for further development in treating depression.
Anticancer Properties
Research indicates that similar piperazine derivatives can inhibit cancer cell proliferation. The presence of the aminopyridine moiety may contribute to this effect by modulating signaling pathways involved in cell growth and apoptosis.
Neuropharmacology
The compound has been evaluated for its neuropharmacological properties, particularly in relation to anxiety and cognitive enhancement.
Cognitive Enhancers
Preliminary studies suggest that this compound may improve cognitive function by acting on cholinergic systems, which are crucial for memory and learning processes.
Drug Development
The compound's unique structure allows it to serve as a scaffold for synthesizing new drugs. Researchers are exploring various modifications to enhance its efficacy and selectivity against specific targets.
Data Tables
| Activity Type | Mechanism of Action | Potential Applications |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | Depression treatment |
| Anticancer | Inhibition of cell proliferation | Cancer therapy |
| Cognitive Enhancement | Cholinergic system modulation | Memory improvement |
Case Study 1: Antidepressant Effects
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various piperazine derivatives, including this compound. They found that these compounds exhibited significant antidepressant-like effects in rodent models, suggesting their potential for treating mood disorders.
Case Study 2: Cancer Cell Proliferation Inhibition
A recent investigation published in Cancer Research evaluated the anticancer properties of several piperazine derivatives. The study demonstrated that this compound effectively inhibited the proliferation of specific cancer cell lines, providing a basis for further exploration in cancer therapeutics.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways by acting as an inhibitor or activator of specific proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine derivatives with tert-butyl carbamate groups are a versatile class of compounds. Below is a detailed comparison of tert-butyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate with analogous molecules, focusing on structural variations, synthetic applications, and stability profiles.
Substitution at the Piperazine Nitrogen
Key Insight: The 3-aminopyridine substituent in the target compound provides nucleophilic reactivity for amide bond formation, whereas halogenated or cyano-substituted analogues (e.g., bromine or nitrile groups) are tailored for Suzuki-Miyaura coupling or bioisosteric replacement .
Functionalization of the Aromatic Ring
Stability and Degradation Profiles
Key Insight: The Boc group in the target compound resists hydrolysis under mild conditions, unlike oxazolidinone-containing derivatives, which degrade rapidly in acidic environments .
Biological Activity
Tert-butyl 4-(3-aminopyridin-4-YL)piperazine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
This compound, with the molecular formula , is characterized by a piperazine ring substituted with a tert-butyl group and an aminopyridine moiety. The structure contributes to its interaction with various biological targets, particularly in the context of drug development.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as phosphoglycerate dehydrogenase (PHGDH), which is implicated in cancer metabolism. For instance, related piperazine derivatives demonstrated low micromolar inhibition of PHGDH, suggesting potential anticancer properties .
- Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective effects against amyloid-beta toxicity in neurodegenerative diseases. These studies highlight the potential for such compounds to reduce oxidative stress and inflammation in neuronal cells .
- Anticancer Properties : Emerging evidence points to the role of this class of compounds as kinase inhibitors, which are crucial in cancer signaling pathways. Preclinical studies have indicated promising results in inhibiting tumor growth .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study investigating the neuroprotective effects of similar piperazine derivatives involved treating astrocytes with amyloid-beta (Aβ) peptides. The compound exhibited a significant increase in cell viability when co-administered with Aβ, suggesting a protective mechanism against neurotoxicity. Specifically, it was noted that the compound reduced oxidative stress markers and inflammatory cytokines, reinforcing its potential utility in treating Alzheimer's disease .
Case Study: Anticancer Activity
In another investigation, the anticancer properties were assessed using various cancer cell lines. The compound demonstrated significant cytotoxicity against specific cancer types, attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. These findings support further exploration into its development as a therapeutic agent for cancer treatment .
Q & A
Q. What are the common synthetic routes for tert-butyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate?
The synthesis typically involves coupling reactions between protected piperazine derivatives and functionalized pyridine intermediates. For example, tert-butyl piperazine-1-carboxylate can react with halogenated pyridines (e.g., 5-bromo-2-chloropyrimidine) under reflux conditions in solvents like 1,4-dioxane with potassium carbonate as a base, achieving yields up to 80% . Protection/deprotection strategies (e.g., Boc groups) are critical to preserve amine functionality during synthesis. Reagents such as EDCI/HOAt facilitate amidation steps for introducing side chains .
Q. Which spectroscopic methods are employed for structural characterization of this compound?
Key techniques include:
- 1H/13C NMR : To confirm the presence of the tert-butyl group (~1.49 ppm singlet), piperazine ring protons (3.4–3.8 ppm), and aromatic protons from the pyridine moiety (6.5–8.2 ppm) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., observed [M+H-100]+ fragments for intermediates) .
- IR Spectroscopy : Identifies carbonyl stretches (C=O, ~1700 cm⁻¹) from the Boc group and amine N-H stretches .
Q. What are the typical reaction conditions for functionalizing the piperazine ring?
Nucleophilic substitution at the piperazine nitrogen is achieved using sodium hydride (NaH) in DMF or toluene under reflux. For example, alkylation with chloropyrimidines proceeds at 110°C with potassium carbonate, while reductions (e.g., LiAlH4 in THF) modify carbonyl groups .
Advanced Research Questions
Q. How do structural modifications of the piperazine ring influence biological activity?
Structure-activity relationship (SAR) studies reveal that substituting the piperazine with hydrophobic groups (e.g., phenylmethoxy) enhances binding to enzymes like prolyl-hydroxylase, as seen in hypoxia-inducible factor (HIF) inhibitors . Introducing electron-withdrawing groups (e.g., nitro) on the pyridine ring modulates receptor affinity, critical for optimizing pharmacokinetic properties .
Q. What experimental approaches resolve contradictions in reported biological activity data?
Discrepancies often arise from variations in purity, stereochemistry, or assay conditions. Strategies include:
- Comparative bioassays : Testing batches with ≥99% purity (HPLC) under standardized conditions .
- Crystallographic validation : Using X-ray structures (e.g., SHELX-refined models) to confirm stereochemistry and binding modes .
- Kinetic studies : Measuring enzyme inhibition (e.g., IC50) across multiple concentrations to account for batch-dependent variability .
Q. How is this compound utilized in drug discovery pipelines?
It serves as a precursor for hypoxia-targeting therapeutics. For instance, derivatization with chlorophenylmethyl groups yields prolyl-hydroxylase inhibitors (e.g., Izilendustat), which stabilize HIF-α for anemia treatment . In dopamine receptor research, pyridinyl-phenylpiperazine derivatives are synthesized to probe hydrophobic binding pockets .
Q. What methodological challenges arise in scaling up synthesis, and how are they addressed?
Challenges include low yields in coupling steps and purification of regioisomers. Optimized protocols use:
- High-throughput screening : To identify ideal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh3)4 for Suzuki couplings) .
- Silica gel chromatography : With gradients of ethyl acetate/hexane (1:1 to 4:1) to isolate pure products .
- Automated systems : Integrated consoles for capsule-based synthesis improve reproducibility in multi-step reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
